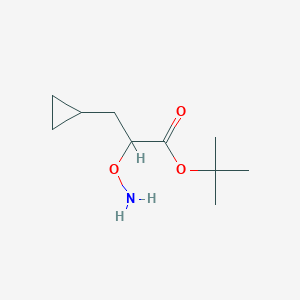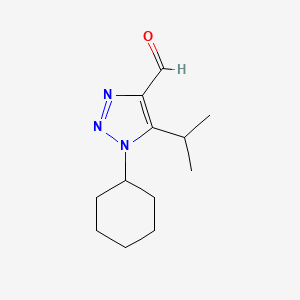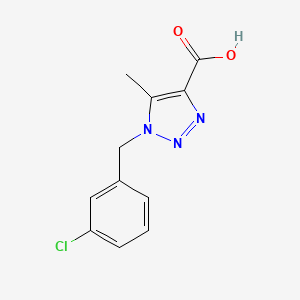
tert-Butyl 2-(aminooxy)-3-cyclopropylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(aminooxy)-3-cyclopropylpropanoate: is a compound that features a tert-butyl ester group, an aminooxy functional group, and a cyclopropyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(aminooxy)-3-cyclopropylpropanoate typically involves the protection of amino groups using tert-butyl carbamate (Boc) protection. The preparation can be achieved through the reaction of tert-butyl alcohol with amino acid derivatives in the presence of anhydrous magnesium sulfate and boron trifluoride diethyl etherate . This method provides good yields and tolerates a variety of amino acid side chains and substituents.
Industrial Production Methods: Industrial production methods for tert-butyl esters often involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . This method allows for the direct introduction of the tert-butoxycarbonyl group into various organic compounds.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(aminooxy)-3-cyclopropylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur with nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3
Reduction: NaBH4, LiAlH4
Substitution: Amines, alcohols
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 2-(aminooxy)-3-cyclopropylpropanoate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound can be used to study protein interactions and enzyme mechanisms. The tert-butyl group can serve as a probe for NMR studies of macromolecular complexes .
Medicine: In medicinal chemistry, this compound may be explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: In the industrial sector, the compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-(aminooxy)-3-cyclopropylpropanoate involves its interaction with molecular targets through its functional groups. The aminooxy group can form covalent bonds with electrophilic centers, while the cyclopropyl ring can participate in ring-opening reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
- tert-Butyl 2-(aminooxy)-3-methylpropanoate
- tert-Butyl 2-(aminooxy)-3-ethylpropanoate
- tert-Butyl 2-(aminooxy)-3-phenylpropanoate
Comparison: tert-Butyl 2-(aminooxy)-3-cyclopropylpropanoate is unique due to the presence of the cyclopropyl ring, which imparts additional strain and reactivity compared to its analogs with linear or aromatic substituents.
Properties
Molecular Formula |
C10H19NO3 |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
tert-butyl 2-aminooxy-3-cyclopropylpropanoate |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)13-9(12)8(14-11)6-7-4-5-7/h7-8H,4-6,11H2,1-3H3 |
InChI Key |
IABDKRZLDFWHOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1CC1)ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amine](/img/structure/B13257049.png)


![({[1-(Chloromethyl)cyclobutyl]methoxy}methyl)benzene](/img/structure/B13257065.png)



amine](/img/structure/B13257107.png)
amine](/img/structure/B13257108.png)

![7-Thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5-trien-9-amine](/img/structure/B13257126.png)
![1-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13257130.png)
